molecular formula C22H28N2O2S B11491057 N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide

N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide

Cat. No.: B11491057
M. Wt: 384.5 g/mol
InChI Key: PSOSKBCOUDHUMQ-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide is a complex organic compound that features both adamantane and benzothiazole moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This unique combination of structures imparts the compound with interesting chemical and biological properties, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with benzothiazole derivatives under specific conditions. For instance, adamantanecarboxylic acid can be used as a starting material, which undergoes alkylation reactions to introduce the propyl group . The benzothiazole moiety is then introduced through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide is unique due to its combination of adamantane and benzothiazole moieties, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C22H28N2O2S/c1-2-19(22-10-14-7-15(11-22)9-16(8-14)12-22)23-20(25)13-24-17-5-3-4-6-18(17)27-21(24)26/h3-6,14-16,19H,2,7-13H2,1H3,(H,23,25)

InChI Key

PSOSKBCOUDHUMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C5=CC=CC=C5SC4=O

Origin of Product

United States

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